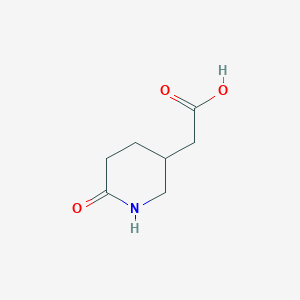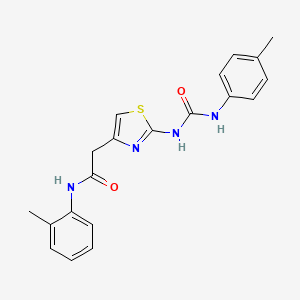
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide” is a complex organic compound. It is related to 4-dimethylaminopyridine (DMAP), a derivative of pyridine . DMAP is a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Knoevenagel condensation followed by metathesization . These reactions can lead to the formation of single crystals, which are grown from a methanol-acetonitrile medium by a low-temperature slow evaporation solution technique .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using single-crystal X-ray diffraction (SCXRD) techniques . The presence of different vibrational modes in these compounds is confirmed via Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
Compounds related to “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide” have shown significant impact of temperature on the protonation degree . For example, the protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, was found to be temperature-dependent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using various techniques. For instance, linear optical constants such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity, and optical conductivity are found from ultraviolet-visible near-infrared spectroscopy (UV-Vis-NIR) .Wissenschaftliche Forschungsanwendungen
Terahertz (THz) Technology
Terahertz waves occupy a unique frequency range between microwave and infrared radiation. They have significant scientific value and diverse applications. Here’s how this compound contributes:
THz Wave Generation: The compound’s crystal, specifically 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) , has been studied for its ability to generate terahertz waves. Researchers have achieved a terahertz conversion efficiency of up to 1.71 × 10^–5, making it promising for practical applications .
Hirshfeld Surface Analysis: By analyzing the 3-D Hirshfeld surface and 2-D fingerprint of DSTMS, scientists gain insights into intermolecular interactions. Electrostatic interactions between the anion and the pyridine ring play a crucial role in the crystal structure .
Organic Synthesis
The compound’s structure suggests potential applications in organic synthesis:
- Selective Oxidation : Although specific studies on this compound are limited, related compounds with similar functional groups have been investigated for selective oxidation reactions. Further exploration is warranted .
Crystal Growth and Characterization
Understanding the crystal structure and properties is essential for practical applications:
- Single Crystal Growth : Researchers have synthesized DSTMS crystals and characterized their structural properties using X-ray diffraction. Such crystals are valuable for nonlinear optical applications .
Nonlinear Optical Properties
The compound’s nonlinear optical behavior is relevant for photonics and optoelectronics:
- Bulk Crystal Processing : As-grown bulk crystals, including related compounds, have been processed to expose specific crystal orientations. These materials can be further explored for second-order nonlinear-optical applications .
Wirkmechanismus
Safety and Hazards
DMAP, a related compound, is considered highly toxic . It is readily absorbed through the skin, making it even more dangerous . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-11-16(21(2)3)20-15(19-13)12-18-17(22)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXPDBISXZEIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CCC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
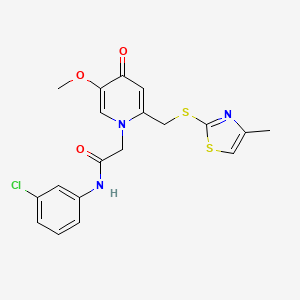
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)


![N-(2-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2792700.png)
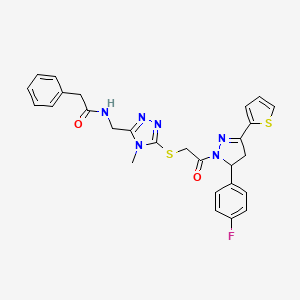

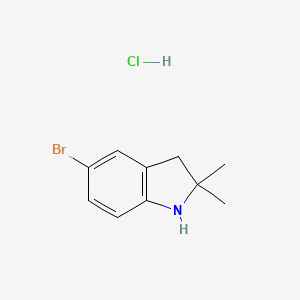
![7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2792708.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792709.png)
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2792710.png)
